Cas no 18240-50-1 (Bis(furan-2-ylmethyl)amine)

Bis(furan-2-ylmethyl)amine structure
Bis(furan-2-ylmethyl)amine structure
Product Name:Bis(furan-2-ylmethyl)amine
Numero CAS:18240-50-1
MF:C10H11NO2
MW:177.199842691422
CID:209123
PubChem ID:557214
Update Time:2025-06-07

Bis(furan-2-ylmethyl)amine Proprietà chimiche e fisiche

Nomi e identificatori

    • Bis(furan-2-ylmethyl)amine
    • 2-Furanmethanamine,N-(2-furanylmethyl)-
    • Bis-furan-2-ylmethyl-amine
    • N,N-BIS(2-FURYLMETHYL)AMINE
    • 2-Furyl-N-(2-furylmethyl)methanamine
    • AC1LBFTB
    • AC1Q6ZGW
    • bis((furan-2-yl)methyl)amine
    • bis(2-furylmethyl)amine
    • bis-(2-furylmethyl)amine
    • di(2-furfuryl)amine
    • di(2-furylmethyl)amine
    • di-2-furfurylamine
    • difurfurylamine
    • Oprea1_786065
    • SureCN843371
    • bis[(furan-2-yl)methyl]amine
    • DTXSID20339602
    • CS-0308292
    • 1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine
    • Z57046217
    • 1-(2-furyl)-n-(2-furylmethyl)methanamine
    • Di-furfurylamin
    • 2-Furyl-N-(2-furylmethyl)methanamine #
    • NS-01494
    • 2-Furanmethanamine, N-(2-furanylmethyl)-
    • SCHEMBL843371
    • N,N-BIS-(2-FURYLMETHYL)AMINE
    • SB61803
    • difurfuryl-amine
    • EN300-11406
    • LGTHRBXRBOVOKE-UHFFFAOYSA-N
    • AKOS000264249
    • MFCD00457144
    • 18240-50-1
    • bis(2-furylmethyl)amine, hydrochloride
    • ALBB-028307
    • STK171619
    • G32071
    • BBL018635
    • MDL: MFCD00457144
    • Inchi: 1S/C10H11NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2
    • Chiave InChI: LGTHRBXRBOVOKE-UHFFFAOYSA-N
    • Sorrisi: O1C=CC=C1CNCC1=CC=CO1

Proprietà calcolate

  • Massa esatta: 177.078978594g/mol
  • Massa monoisotopica: 177.078978594g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 136
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1
  • Superficie polare topologica: 38.3Ų

Proprietà sperimentali

  • Densità: 1.1045
  • Punto di ebollizione: 309.12°C (rough estimate)
  • Punto di infiammabilità: 104.2±23.2 °C
  • Indice di rifrazione: 1.5168
  • Pressione di vapore: 0.0±0.5 mmHg at 25°C

Bis(furan-2-ylmethyl)amine Informazioni sulla sicurezza

Bis(furan-2-ylmethyl)amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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A2B Chem LLC
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